molecular formula C16H13F3N2O3 B1400208 tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate CAS No. 1353877-93-6

tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate

Cat. No. B1400208
M. Wt: 338.28 g/mol
InChI Key: AMWSIEOMRUFPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate” is a complex organic molecule. It contains an indole core, which is a common structure in many natural products and pharmaceuticals. The indole core is substituted with various functional groups including a tert-butyl carboxylate, a cyano group, a formyl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by various functional group interconversions and additions . The exact synthetic route would depend on the starting materials available and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring. The various substituents on the indole ring would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group might undergo reactions with nucleophiles, the formyl group could participate in condensation reactions, and the carboxylate could be involved in esterification or amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, formyl, and carboxylate groups could increase its solubility in polar solvents .

Scientific Research Applications

Catalytic Applications

Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate has been studied for its catalytic properties. Specifically, it has been used as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This process enables the oxidation of various primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds with good yields, without affecting non-allylic alcohols (Shen et al., 2012).

Intermediate in Anticancer Drug Synthesis

The compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the subject compound, has been established. This method is pivotal for the development of effective drugs targeting dysfunctional signaling pathways in cancer (Zhang et al., 2018).

Synthesis of Non-Steroidal Glucocorticoid Receptor Modulators

Furthermore, tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate is used in the asymmetric synthesis of 6-cyanoindole derivatives as non-steroidal glucocorticoid receptor modulators. These compounds are synthesized using cinchona alkaloid catalyzed addition of 6-cyanoindole to ethyl trifluoropyruvate (Sumiyoshi et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing cyano groups can be toxic, and proper safety precautions should be taken when handling such compounds .

Future Directions

The future research directions for this compound could be numerous, depending on its intended application. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-15(2,3)24-14(23)21-7-10(8-22)11-4-9(6-20)12(5-13(11)21)16(17,18)19/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSIEOMRUFPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C(=C2)C#N)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121139
Record name 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate

CAS RN

1353877-93-6
Record name 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353877-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Reactant of Route 3
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Reactant of Route 5
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Reactant of Route 6
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.